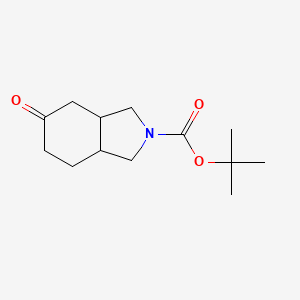

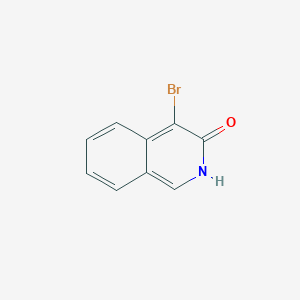

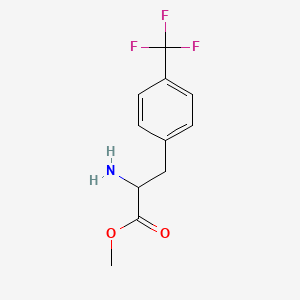

![molecular formula C9H6O4 B1342582 [2,2'-Bifuran]-5-carboxylic acid CAS No. 856122-70-8](/img/structure/B1342582.png)

[2,2'-Bifuran]-5-carboxylic acid

Übersicht

Beschreibung

“[2,2’-Bifuran]-5-carboxylic acid” is a type of organic compound that belongs to the class of furan-based dicarboxylic acids . It is a promising biobased diacid monomer .

Synthesis Analysis

The synthesis of “[2,2’-Bifuran]-5-carboxylic acid” involves the use of two renewable dicarboxylic acids, furan-2,5-dicarboxylic acid and 2,2′-bifuran-5,5′-dicarboxylic acid . These acids are applied as bisphenol A substitutes to prepare partially bio-based dimethacrylate resins . The furan-based dimethacrylates are synthesized using their diglycidyl esters as intermediates, which are then reacted with methacrylic acid .Molecular Structure Analysis

The molecular structure of “[2,2’-Bifuran]-5-carboxylic acid” is characterized by the presence of furan rings and carboxylic acid groups . The furan ring is a heterocyclic compound with a five-membered aromatic ring and four carbon atoms and one oxygen . The carboxylic acid group (-COOH) is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (O-H) attached to the same carbon atom .Chemical Reactions Analysis

The chemical reactions involving “[2,2’-Bifuran]-5-carboxylic acid” are likely to be similar to those of other carboxylic acids . Carboxylic acids can react with bases to form salts and water, a process known as neutralization . They can also undergo reduction to form alcohols, and oxidation to form carboxylic acid derivatives such as acid chlorides, anhydrides, esters, and amides .Wissenschaftliche Forschungsanwendungen

Bio-Derived Thermosets

[2,2’-Bifuran]-5-carboxylic acid has been used to synthesize bio-based dimethacrylate resins. These resins can be cured into thermosets with high glass-transition temperatures and mass loss temperatures, making them suitable for high-temperature applications .

Bio-Based Polymers

The compound serves as a monomer in the creation of novel bio-based polymers, such as polyamides and polyesters, which are environmentally friendly alternatives to traditional plastics .

High Barrier Packaging Materials

Furfural-based polyesters bearing [2,2’-Bifuran]-5-carboxylic acid units have been developed for packaging applications due to their high oxygen barrier properties .

Biodegradable Materials

Research is being conducted on the use of [2,2’-Bifuran]-5-carboxylic acid in the manufacture of biodegradable and bio-based polymers, contributing to the development of sustainable materials .

Pharmaceutical Applications

While not directly related to [2,2’-Bifuran]-5-carboxylic acid, furan-based compounds are being explored for their pharmaceutical and therapeutic potential, which could extend to derivatives like [2,2’-Bifuran]-5-carboxylic acid in the future .

Renewable Resins

The compound has been applied as a substitute for bisphenol A in the preparation of partially bio-based dimethacrylate resins, offering a renewable alternative for resin production .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It has been used as a precursor for the synthesis of bio-based polyesters . It’s also been applied as a substitute for bisphenol A in the preparation of partially bio-based dimethacrylate resins .

Mode of Action

It’s known that it can participate in polycondensation reactions to form polyesters . In these reactions, the carboxylic acid groups of the bifuran compound react with alcohols to form ester linkages, creating a polymer chain .

Result of Action

The primary result of [2,2’-Bifuran]-5-carboxylic acid’s action is the formation of bio-based polyesters . These polyesters have high intrinsic viscosities and good thermal stability . They can be processed into free-standing films via melt-pressing .

Eigenschaften

IUPAC Name |

5-(furan-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHBJDUGWLRJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596379 | |

| Record name | [2,2'-Bifuran]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856122-70-8 | |

| Record name | [2,2'-Bifuran]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

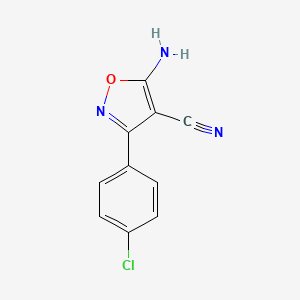

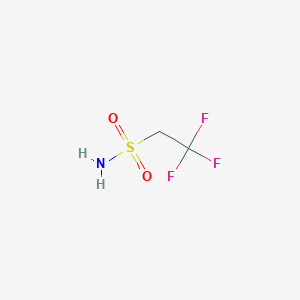

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

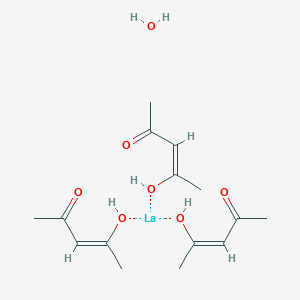

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

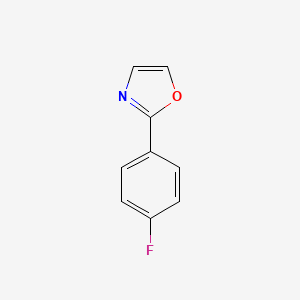

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)